3-methyl-7-phenethyl-8-(4-propylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-7-phenethyl-8-(4-propylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-phenethyl-8-(4-propylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the methyl, phenethyl, and propylpiperazinyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or phenethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the purine ring or the piperazine moiety, potentially yielding dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the attached side chains.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine compound used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.
Uniqueness
3-methyl-7-phenethyl-8-(4-propylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C21H28N6O2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C21H28N6O2/c1-3-10-25-12-14-26(15-13-25)20-22-18-17(19(28)23-21(29)24(18)2)27(20)11-9-16-7-5-4-6-8-16/h4-8H,3,9-15H2,1-2H3,(H,23,28,29) |
InChI Key |
VPBIYVPISFIHQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Origin of Product |
United States |
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